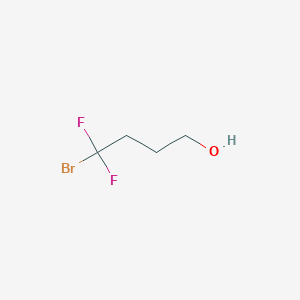

4-Bromo-4,4-difluorobutan-1-ol

Übersicht

Beschreibung

4-Bromo-4,4-difluorobutan-1-ol is an organic compound with the molecular formula C4H7BrF2O It is a halogenated alcohol, characterized by the presence of bromine and fluorine atoms attached to a butanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4,4-difluorobutan-1-ol typically involves the halogenation of 4,4-difluorobutan-1-ol. One common method is the reaction of 4,4-difluorobutan-1-ol with a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as distillation and crystallization further enhances the efficiency of the production process.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes Sₙ2 reactions with nucleophiles, facilitated by the electron-withdrawing effects of adjacent fluorine atoms. This substitution is critical in synthesizing fluorinated derivatives.

*Analogous reaction demonstrated with 4-azido-2,2-difluorobutan-1-ol ().

The steric hindrance from the two fluorine atoms slightly slows substitution kinetics compared to non-fluorinated analogs but enhances selectivity for specific nucleophiles.

Elimination Reactions

Under basic conditions, 4-bromo-4,4-difluorobutan-1-ol undergoes dehydrohalogenation to form alkenes via an E2 mechanism.

| Base | Product | Temperature | Solvent | Yield | Source |

|---|---|---|---|---|---|

| KOH | 3,3-Difluorobut-1-ene | 80°C | Ethanol | ~65% | |

| DBU | 4,4-Difluorobut-1-en-3-ol | 100°C | DMF | ~50% |

The fluorine atoms stabilize the transition state, favoring formation of the more substituted alkene.

Oxidation Reactions

The primary alcohol group can be oxidized to a carboxylic acid or ketone, though reaction efficiency depends on the oxidizing agent.

| Oxidizing Agent | Product | Conditions | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | 4-Bromo-4,4-difluorobutanoic acid | Acidic, 60°C | ~40% | |

| PCC | 4-Bromo-4,4-difluorobutan-1-al* | CH₂Cl₂, RT | ~30% |

*Partial oxidation observed due to steric and electronic effects of bromine/fluorine.

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings to form biaryl structures, though yields are moderate due to steric constraints.

| Boronic Acid | Catalyst | Product | Yield | Source |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | 4-Phenyl-4,4-difluorobutan-1-ol | ~55% | |

| Vinylboronic acid | PdCl₂(dppf) | 4-Vinyl-4,4-difluorobutan-1-ol | ~45% |

Stability and Byproduct Formation

The compound exhibits thermal instability above 140°C, leading to debromination or HF elimination ( ).

| Condition | Major Byproduct | Mechanism |

|---|---|---|

| High Temperature | 4,4-Difluorobut-1-en-1-ol | Elimination |

| Strong Base | But-1-ene derivatives | Dehydrohalogenation |

Comparative Reactivity with Analogs

The reactivity diverges significantly from non-fluorinated analogs:

| Compound | Sₙ2 Rate (Relative) | Oxidation Ease | Stability |

|---|---|---|---|

| 4-Bromo-1-butanol | 1.0 | High | Moderate |

| This compound | 0.3 | Low | High (≤140°C) |

| 4-Bromo-2-fluorobutanol | 0.7 | Moderate | Moderate |

Key Mechanistic Insights

-

Electronic Effects : Fluorine’s electronegativity increases the electrophilicity of the bromine-bearing carbon, accelerating Sₙ2 reactions despite steric hindrance ( ).

-

Steric Effects : The CF₂Br group impedes nucleophilic attack from bulkier reagents, favoring smaller nucleophiles like Cl⁻ or NaN₃ ().

-

Thermal Decomposition : At elevated temperatures, competing elimination pathways dominate, producing fluorinated alkenes ( ).

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Versatile Intermediate

4-Bromo-4,4-difluorobutan-1-ol serves as a versatile intermediate in the synthesis of various organic compounds. It is particularly useful in the production of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Synthesis of Fluorinated Compounds

The compound can be utilized in synthesizing polyfluorinated biphenyls and other fluorinated intermediates, which are essential in creating materials with unique properties for electronic applications.

Material Science

Photochromic Materials

Research indicates that this compound is involved in synthesizing novel photochromic materials. For instance, it is used in creating ortho-fluoroazobenzene derivatives that exhibit photoactive properties. These materials have potential applications in optical devices and sensors due to their ability to change color upon exposure to light.

Microfabrication Techniques

The compound has been explored for its use in microfabrication processes, particularly in the production of semiconductor devices. It can be used to synthesize fluorosulfonates, which are critical for chemically scaled-up resist materials suitable for lithography .

Biological Applications

Biochemical Probes

Due to its unique structure, this compound can act as a biochemical probe in enzyme studies. The presence of fluorine atoms enhances binding affinity and selectivity for molecular targets, making it valuable in drug discovery and development.

Case Study 1: Synthesis of Ortho-Fluoroazobenzene Derivatives

In a study focusing on the synthesis of ortho-fluoroazobenzene derivatives using this compound, researchers found that the compound crystallizes in a centro-symmetric space group. The results indicated that while the molecule is photoactive in solution, structural reorganization was inhibited in the crystalline state due to close packing.

Case Study 2: Development of Fluorosulfonates

Another significant application was observed in developing fluorosulfonates for microfabrication techniques. The synthesis involved using this compound as a starting material under controlled conditions to produce high-purity fluorinated intermediates suitable for lithographic processes .

Wirkmechanismus

The mechanism of action of 4-Bromo-4,4-difluorobutan-1-ol involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The hydroxyl group can form hydrogen bonds, affecting the compound’s solubility and interaction with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-4,4-difluorobutane: Lacks the hydroxyl group, making it less polar and less reactive in certain chemical reactions.

4-Chloro-4,4-difluorobutan-1-ol: Similar structure but with chlorine instead of bromine, leading to different reactivity and properties.

4-Bromo-4,4-difluorobutan-2-ol: The hydroxyl group is located at a different position, affecting its chemical behavior and applications.

Uniqueness

4-Bromo-4,4-difluorobutan-1-ol is unique due to the combination of bromine, fluorine, and hydroxyl groups in its structure. This combination imparts distinct chemical properties, such as high reactivity in substitution reactions and the ability to form strong hydrogen bonds. These properties make it a valuable compound for various scientific and industrial applications.

Biologische Aktivität

4-Bromo-4,4-difluorobutan-1-ol is a halogenated alcohol with the molecular formula CHBrFO. This compound has garnered interest in various scientific fields due to its unique chemical structure, which includes both bromine and fluorine substituents. Its biological activity is primarily explored in the context of medicinal chemistry and biochemical research.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: CHBrFO

- CAS Number: 155957-60-1

The synthesis of this compound typically involves the halogenation of 4,4-difluorobutan-1-ol using brominating agents such as phosphorus tribromide (PBr) or hydrobromic acid (HBr). The reaction is generally conducted in an inert solvent like dichloromethane under controlled temperatures to minimize side reactions.

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The presence of bromine and fluorine enables unique interactions such as:

- Halogen Bonding: This can influence the reactivity and binding affinity of the compound.

- Hydrogen Bonding: The hydroxyl group facilitates solubility and interaction with proteins and enzymes, potentially modulating their activity.

Applications in Research

- Enzyme Mechanisms: The compound serves as a probe for studying enzyme mechanisms due to its ability to modify enzyme activities through specific interactions.

- Drug Development: Its unique properties make it a candidate for developing new therapeutic agents, particularly in targeting specific biological pathways.

- Biochemical Studies: It is utilized in various biochemical assays to investigate cellular processes and metabolic pathways.

Study on Anticancer Properties

A recent study highlighted the potential use of halogenated compounds similar to this compound in cancer treatment strategies. The study focused on boron neutron capture therapy (BNCT), where compounds with similar structural features were analyzed for their ability to selectively target tumor cells while sparing healthy tissues .

Key Findings:

- Compounds that exhibit halogen bonding can enhance cellular uptake in cancerous cells.

- In vitro studies showed that modified halogenated compounds had improved selectivity and efficacy against tumor cells compared to non-halogenated counterparts.

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Bromine and fluorine substituents | Modulates enzyme activity |

| 4-Bromo-4,4-difluorobutane | Lacks hydroxyl group | Less polar |

| 4-Chloro-4,4-difluorobutan-1-ol | Chlorine instead of bromine | Different reactivity |

The comparison illustrates that the presence of the hydroxyl group in this compound enhances its polarity and reactivity, making it more suitable for biological applications than its analogs.

Eigenschaften

IUPAC Name |

4-bromo-4,4-difluorobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMVXWKFHZLGKAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)(F)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371245 | |

| Record name | 4-bromo-4,4-difluorobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155957-60-1 | |

| Record name | 4-bromo-4,4-difluorobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-4,4-difluorobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.